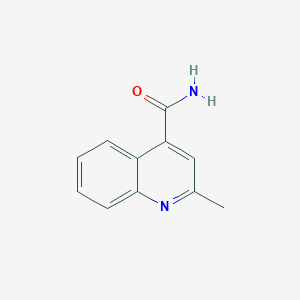

2-Methylquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTOAZYKFYMYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166382 | |

| Record name | 2-Methylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15821-13-3 | |

| Record name | 2-Methyl-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15821-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylcinchoninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015821133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15821-13-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoline-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methylcinchoninamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVK968936 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methylquinoline-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Methylquinoline-4-carboxamide, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis of this compound is primarily achieved through the initial preparation of 2-methylquinoline-4-carboxylic acid, followed by its conversion to the corresponding carboxamide. The two principal routes for the synthesis of the carboxylic acid precursor are the Doebner reaction and the Pfitzinger reaction.

Synthesis of the Precursor: 2-Methylquinoline-4-carboxylic acid

The successful synthesis of this compound hinges on the efficient production of its carboxylic acid precursor. Below are the detailed methodologies for the two most effective reactions.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction that provides a straightforward route to 2-substituted quinoline-4-carboxylic acids. In the context of 2-methylquinoline-4-carboxylic acid synthesis, this reaction typically involves an aniline, an aldehyde, and pyruvic acid. A notable modern protocol simplifies this by reacting pyruvic acid directly with an aromatic amine in ethanol, leading to the formation of 2-methylquinoline-4-carboxylic acid derivatives with high purity.[1]

Reaction Scheme:

Experimental Protocol (Omidkhah and Ghodsi, 2021):

A simplified and efficient protocol involves stirring pyruvic acid and an aromatic amine in ethanol.[1] This method has been noted to be regioselective, with the ring closure occurring at the position with less steric hindrance.[2] The order of mixing the reactants is crucial in determining the final product.[1] For the synthesis of 2-methylquinoline-4-carboxylic acid, aniline derivatives with electron-donating groups are generally preferred.[2]

Quantitative Data:

| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Reference |

| Pyruvic acid, Aromatic amine | Ethanol | Stirring, Room Temperature | High Purity | [1] |

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and often high-yielding route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in the presence of a strong base. For the synthesis of 2-methylquinoline-4-carboxylic acid, acetone serves as the carbonyl component.

Reaction Scheme:

Experimental Protocol:

A modified Pfitzinger procedure where isatin is first reacted with a strong alkali to open the ring, followed by the addition of acetone, has been reported to give yields of over 60%.[3]

-

Ring Opening of Isatin: Dissolve isatin in a strong potassium hydroxide solution. The initial deep purple solution will fade to a pale yellow, indicating the opening of the isatin ring to form potassium isatinate.[3]

-

Condensation: Add acetone to the solution of potassium isatinate.

-

Cyclization and Neutralization: The mixture is then heated, leading to cyclization and the formation of the potassium salt of 2-methylquinoline-4-carboxylic acid. After cooling, the product is precipitated by acidification with an acid like acetic acid.[4]

Quantitative Data:

| Reactants | Base | Reaction Conditions | Yield | Reference |

| Isatin, Acetone | Potassium Hydroxide | Reflux | >60% | [3] |

Conversion of 2-Methylquinoline-4-carboxylic acid to this compound

The final step in the synthesis is the amidation of the carboxylic acid. This is a standard transformation in organic synthesis and can be achieved through several methods, most commonly via an acid chloride intermediate.

Reaction Scheme:

Experimental Protocol (General Procedure):

-

Formation of the Acid Chloride: 2-Methylquinoline-4-carboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 2-methylquinoline-4-carbonyl chloride. This reaction is typically carried out in an inert solvent.

-

Amidation: The resulting acid chloride is then carefully reacted with a concentrated solution of ammonia (NH₃). The amide product precipitates and can be collected by filtration.

Alternative Amidation Methods:

Direct conversion of the carboxylic acid to the amide can also be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC).[5] This method avoids the need for the harsh conditions of acid chloride formation.

Summary

The synthesis of this compound is a two-stage process. The initial and crucial step is the formation of 2-methylquinoline-4-carboxylic acid, for which both the Doebner and Pfitzinger reactions offer effective and high-yielding pathways. The choice between these two methods may depend on the availability of starting materials and desired reaction conditions. The subsequent conversion of the carboxylic acid to the final carboxamide product is a standard and well-established chemical transformation. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis of this important quinoline derivative.

References

physicochemical properties of 2-Methylquinoline-4-carboxamide

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylquinoline-4-carboxamide

Introduction

This compound, with the CAS Number 15821-13-3, is a chemical compound belonging to the quinoline carboxamide class.[1][2] This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities. Quinoline derivatives have been explored for their potential as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and biological context of this compound and its closely related analogues, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data available for this compound and its parent acid are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 15821-13-3 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2] |

| Molecular Weight | 186.21 g/mol (Calculated) | |

| Synonyms | 2-Methyl-4-quinolinecarboxamide | [2] |

Table 2: Computed and Experimental Properties of Related Quinoline Structures

| Property | 2-Methylquinoline-4-carboxylic acid | N-phenyl-2-methylquinoline-4-carboxamide | Quinoline-4-carboxamide |

| Molecular Formula | C₁₁H₉NO₂[5] | C₁₈H₁₄N₂O[6] | C₁₀H₈N₂O[7] |

| Molecular Weight | 187.19 g/mol [5] | 274.32 g/mol [6] | 172.18 g/mol [7] |

| logP (Partition Coefficient) | 2.4 (XLogP3)[5] | 3.82 (Predicted)[6] | -0.2 (XLogP3)[7] |

| Hydrogen Bond Donors | 1[5] | 1[6] | 1[7] |

| Hydrogen Bond Acceptors | 2[5] | 3[6] | 2[7] |

| Polar Surface Area (PSA) | 50.2 Ų[5] | 46.2 Ų[6] | 56 Ų[7] |

Experimental Protocols & Synthesis

The synthesis of quinoline-4-carboxamides can be achieved through several established chemical reactions. The most common pathway involves the formation of the quinoline-4-carboxylic acid core, followed by an amidation step.

Synthesis of the Precursor: 2-Methylquinoline-4-carboxylic acid

The quinoline core of the target molecule is typically synthesized via classic reactions such as the Doebner or Pfitzinger reactions.

-

Doebner Reaction: This method involves the condensation of an aniline, an aldehyde, and pyruvic acid. For 2-methylquinoline-4-carboxylic acid, this would involve reacting an aniline with pyruvic acid.[3]

-

Pfitzinger Reaction: This reaction synthesizes the quinoline-4-carboxylic acid core by reacting isatin with a carbonyl compound under basic conditions.[4][8]

Protocol: Amidation of 2-Methylquinoline-4-carboxylic acid

The conversion of the carboxylic acid to the primary amide is a standard procedure in organic synthesis.

Objective: To synthesize this compound from its corresponding carboxylic acid precursor.

Methodology:

-

Acyl Chloride Formation: 2-Methylquinoline-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an inert solvent like dichloromethane (DCM).[9][10] This converts the carboxylic acid into the more reactive acyl chloride intermediate.

-

Reaction with Ammonia: The crude acyl chloride is then dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and treated with a source of ammonia.[10] This can be aqueous ammonia (NH₄OH) or ammonia gas bubbled through the solution at a controlled temperature (typically 0 °C).[10]

-

Work-up and Purification: The reaction mixture is stirred until completion (monitored by Thin Layer Chromatography, TLC). The product is then typically isolated by filtration if it precipitates, or by extraction after quenching the reaction.[10] The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

A general workflow for this synthesis is depicted below.

Caption: General synthetic workflow for this compound.

Biological Activity and Mechanism of Action

While specific data on the biological activity of this compound is limited in the provided results, the broader class of quinoline-4-carboxamides has been identified as a promising source of antimalarial agents.[9][11]

A notable derivative, DDD107498, acts through a novel mechanism: the inhibition of the parasite's translation elongation factor 2 (PfEF2).[9][11] PfEF2 is essential for protein synthesis in the malaria parasite, Plasmodium falciparum. By inhibiting this factor, the compound effectively halts the parasite's ability to produce proteins, leading to its death. This mechanism is active against multiple life-cycle stages of the parasite.[9][11]

The discovery of this class of compounds originated from phenotypic screening of chemical libraries against the blood stage of P. falciparum.[9][11] Initial hits often displayed potent antiplasmodial activity but had suboptimal physicochemical properties, such as high lipophilicity and poor metabolic stability.[11] Subsequent medicinal chemistry efforts focused on optimizing these properties to develop preclinical candidates with improved efficacy and pharmacokinetic profiles.[9][11]

The proposed mechanism of action for this class of antimalarials is illustrated below.

Caption: Proposed antimalarial mechanism of action for quinoline-4-carboxamides.

Conclusion

This compound is a member of a chemically and biologically significant class of compounds. This guide provides a foundational understanding of its physicochemical properties, established synthesis routes, and the promising therapeutic potential of the quinoline-4-carboxamide scaffold, particularly in the context of antimalarial drug discovery. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers aiming to explore and expand upon the utility of this molecular framework in various scientific disciplines.

References

- 1. This compound | 15821-13-3 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl-N-phenylquinoline-4-carboxamide (332177-68-1) for sale [vulcanchem.com]

- 7. Quinoline-4-carboxamide | C10H8N2O | CID 3753329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 2-Substituted Quinoline-4-Carboxamides

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of 2-substituted quinoline-4-carboxamides, with a primary focus on the potent antimalarial drug candidate Cabamiquine (DDD107498) and a secondary focus on the anticancer activities of the broader quinoline-4-carboxamide class.

Core Mechanism of Action: Antimalarial Activity of Cabamiquine (DDD107498)

The leading compound in this class, Cabamiquine (DDD107498), is a 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide.[1][2] It is important to note that this is a 2-substituted, not a 2-methyl, derivative. Cabamiquine exhibits potent, multistage antimalarial activity by targeting a novel mechanism of action: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][3][4]

PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery, responsible for the GTP-dependent translocation of the ribosome along mRNA during translation.[3][5] By inhibiting PfEF2, Cabamiquine effectively halts protein synthesis, leading to parasite death across multiple life-cycle stages.[1][3] This unique mechanism of action makes it a promising candidate for overcoming existing antimalarial drug resistance.

Signaling Pathway: Inhibition of Protein Synthesis

The inhibitory action of Cabamiquine on PfEF2 disrupts the elongation phase of translation in Plasmodium falciparum. This leads to the cessation of polypeptide chain formation and ultimately, parasite death.

Quantitative Data: Antimalarial Activity of Cabamiquine (DDD107498)

| Parameter | Value | Organism/Cell Line | Comments |

| EC50 (PfEF2 inhibition) | 2 nM | Wild-Type P. falciparum eEF2 | Direct enzymatic inhibition.[6][7][8] |

| EC50 (in vitro) | 1.0 nM (95% CI 0.8-1.2 nM) | P. falciparum 3D7 (drug-sensitive) | Asexual blood stage.[3] |

| EC90 (in vitro) | 2.4 nM (95% CI 2.0-2.9 nM) | P. falciparum 3D7 (drug-sensitive) | Asexual blood stage.[3] |

| EC99 (in vitro) | 5.9 nM (95% CI 4.5-7.6 nM) | P. falciparum 3D7 (drug-sensitive) | Asexual blood stage.[3] |

| Median EC50 (ex vivo) | 0.81 nM (Range 0.29-3.29 nM) | P. falciparum clinical isolates (n=44) | Asexual blood stage.[3] |

| Median EC50 (ex vivo) | 0.51 nM (Range 0.25-1.39 nM) | P. vivax clinical isolates (n=28) | Asexual blood stage.[3] |

| EC50 (Transmission Blocking) | 1.8 nM | P. falciparum stage V gametocytes | Standard Membrane Feeding Assay (SMFA).[3] |

| ED90 (in vivo) | 0.57 mg/kg | P. berghei infected mice | Single oral dose.[3] |

| ED90 (in vivo) | 0.95 mg/kg/day | P. falciparum infected humanized mice | Oral dose for 4 days.[3] |

Secondary Mechanism of Action: Anticancer Activity of Quinoline-4-Carboxamides

Certain quinoline-4-carboxamide derivatives have been investigated for their potential as anticancer agents through the antagonism of the P2X7 receptor (P2X7R). P2X7R is an ATP-gated ion channel that is often overexpressed in cancer cells and plays a role in tumor cell proliferation, survival, and metastasis.

Signaling Pathway: P2X7 Receptor Antagonism

Antagonism of the P2X7R by quinoline-4-carboxamide derivatives blocks the downstream signaling cascades initiated by ATP binding. This can lead to a reduction in cancer cell proliferation and the induction of apoptosis. Key signaling pathways affected include the PI3K/Akt and MAPK pathways.

Quantitative Data: P2X7R Antagonist Activity of Quinoline-Carboxamide Derivatives

| Compound Series | Derivative Substitutions | IC50 (µM) | Cell Line | Comments |

| Pyrazine-Carboxamide | 4-OCF3 | 0.457 ± 0.03 | h-P2X7R-MCF-7 | Most potent in the series. |

| Pyrazine-Carboxamide | 4-CH3 | 0.682 ± 0.05 | h-P2X7R-MCF-7 | |

| Quinoline-6-Carboxamide | 4-Iodo | 0.566 | h-P2X7R-MCF-7 | Most potent in this series. |

| Quinoline-6-Carboxamide | 4-Fluoro | 0.624 | h-P2X7R-MCF-7 | |

| Quinoline-6-Carboxamide | 4-Chloro | 0.813 | h-P2X7R-MCF-7 |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

Detailed Methodology:

-

Compound Dilution: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include positive (known antimalarial) and negative (vehicle) controls.

-

Parasite Culture: Add synchronized P. falciparum ring-stage parasites to the wells to achieve a final parasitemia of 1% and a hematocrit of 2%.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).[9]

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate for 1 hour at room temperature in the dark.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration.

P2X7R Antagonist Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor by an agonist (e.g., BzATP).

Detailed Methodology:

-

Cell Culture: Seed cells stably expressing the human P2X7 receptor (e.g., HEK293 or MCF-7 cells) into a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.

-

Compound Incubation: Incubate the cells with various concentrations of the quinoline-4-carboxamide test compound.

-

Agonist Stimulation: Add a P2X7R agonist, such as BzATP, to the wells to stimulate calcium influx.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound and determine the IC50 value.

References

- 1. medkoo.com [medkoo.com]

- 2. Cabamiquine | C27H31FN4O2 | CID 71748268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moving seasonal malaria chemoprevention out of its geographical isolation | Medicines for Malaria Venture [mmv.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

The Biological Activity of 2-Methylquinoline-4-carboxamide and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. While specific data on 2-Methylquinoline-4-carboxamide is limited in publicly available research, the broader class of quinoline-4-carboxamides has been extensively studied, revealing potent antimalarial, anticancer, anti-inflammatory, and other therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this class of compounds, with a particular focus on the well-documented antimalarial agent, a quinoline-4-carboxamide derivative known as DDD107498, as a representative example. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary mechanism of action to inform further research and drug development efforts centered on this promising chemical scaffold.

Introduction

Quinoline derivatives have long been a cornerstone of pharmaceutical research, with notable examples including the antimalarial drug quinine. The functionalization of the quinoline ring system, particularly at the 4-position with a carboxamide group, has given rise to a class of compounds with significant and diverse biological activities. These activities range from potent inhibition of parasitic growth to modulation of key signaling pathways in cancer and inflammation.

This guide focuses on the biological landscape of 2-methyl substituted quinoline-4-carboxamides and their close analogs. Due to a scarcity of specific research on the 2-methyl derivative, this document leverages the extensive data available for the broader quinoline-4-carboxamide class to provide a foundational understanding of their therapeutic potential.

Key Biological Activities

The primary and most extensively documented biological activity of quinoline-4-carboxamides is their potent antimalarial effect. However, research has also uncovered other significant therapeutic potentials.

Antimalarial Activity

A series of quinoline-4-carboxamides have demonstrated exceptional potency against multiple life-cycle stages of the Plasmodium falciparum parasite, the deadliest species causing malaria in humans.[1][2] The lead compound, DDD107498, emerged from phenotypic screening and subsequent optimization, exhibiting low nanomolar in vitro potency and excellent in vivo efficacy in mouse models of malaria.[1][2]

Anticancer Activity

Derivatives of the quinoline carboxamide scaffold have been investigated for their potential as anticancer agents.[3] Studies have shown that certain analogs can induce cytotoxic effects in various cancer cell lines. The proposed mechanisms often involve the inhibition of critical cellular machinery, such as topoisomerases or protein kinases.

Anti-inflammatory and Analgesic Activity

Structurally related quinoline-2- and -4-carboxylic acid amides have been reported to possess anti-inflammatory and analgesic properties. While the direct activity of this compound in this context is not well-documented, the general scaffold suggests potential for development in this therapeutic area.

Quantitative Biological Data

The following tables summarize key in vitro and in vivo efficacy data for representative quinoline-4-carboxamide derivatives, primarily focusing on the well-characterized antimalarial compounds.

Table 1: In Vitro Antimalarial Activity of Representative Quinoline-4-Carboxamides

| Compound | P. falciparum (3D7) EC50 (nM) | Cytotoxicity (HEK293) IC50 (µM) | Reference |

| Hit Compound 1 | 120 | >10 | [1] |

| DDD107498 (Compound 2) | 1 | >10 | [1] |

| Compound 25 | 70 | >10 | [1] |

Table 2: In Vivo Efficacy of DDD107498 in a P. berghei Mouse Model

| Compound | Dose (mg/kg, p.o., 4 days) | Parasitemia Reduction (%) | ED90 (mg/kg) | Reference |

| DDD107498 (Compound 2) | 1 | >99 | 0.1 - 0.3 | [1] |

Mechanism of Action: Antimalarial Activity

The primary antimalarial mechanism of action for the leading quinoline-4-carboxamide series, including DDD107498, has been identified as the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2] PfEF2 is a crucial enzyme in the protein synthesis machinery of the parasite. Its inhibition leads to a cessation of protein production, ultimately resulting in parasite death.

Caption: Inhibition of PfEF2 by quinoline-4-carboxamides disrupts protein synthesis in P. falciparum.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of quinoline-4-carboxamides.

Synthesis of this compound (General Pfitzinger Reaction)

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids, which are precursors to the corresponding carboxamides.

Caption: General workflow for the synthesis of this compound via the Pfitzinger reaction.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve isatin and 2-butanone in a mixture of ethanol and aqueous potassium hydroxide.

-

Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Acidification: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 2-methylquinoline-4-carboxylic acid.

-

Purification: Collect the solid product by filtration and purify by recrystallization.

-

Amide Formation: Activate the carboxylic acid with a coupling agent (e.g., HATU or EDC/HOBt) in the presence of a base and the desired amine to form the final carboxamide product.

-

Final Purification: Purify the final compound using column chromatography or recrystallization.

In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)

This assay determines the 50% effective concentration (EC50) of a compound against the blood stage of P. falciparum.

Protocol:

-

Parasite Culture: Maintain asynchronous P. falciparum (e.g., 3D7 strain) cultures in human erythrocytes at a defined parasitemia and hematocrit in a complete medium.

-

Compound Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and add to a 96-well plate.

-

Incubation: Add the parasite culture to the wells and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.

-

Data Analysis: Determine the EC50 values by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Efficacy (Mouse Model)

The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds.

Protocol:

-

Infection: Infect mice with P. berghei parasites.

-

Treatment: Administer the test compound orally (p.o.) or via another appropriate route once daily for four consecutive days, starting 24 hours post-infection.

-

Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

-

Data Analysis: Calculate the percentage of parasitemia reduction compared to an untreated control group. Determine the effective dose required to reduce parasitemia by 90% (ED90).

Conclusion and Future Directions

The quinoline-4-carboxamide scaffold represents a highly valuable starting point for the development of novel therapeutics. The extensive research into antimalarial analogs has provided a robust dataset and a clear mechanism of action, which can guide further exploration. While the specific biological profile of this compound remains to be fully elucidated, its structural similarity to highly active compounds suggests it may possess significant therapeutic potential.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives against a broad panel of targets, including parasitic, cancer, and inflammatory models. A deeper understanding of the structure-activity relationships (SAR) around the 2-position of the quinoline ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Methylquinoline-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methylquinoline-4-carboxamide, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and a visual representation of a common synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques used to characterize this compound and its close derivatives.

Table 1: ¹H NMR Spectroscopic Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| H-5 | 8.35 | d | 8.4 | DMSO-d₆ |

| H-2' (quinoline ring) | 8.21 | s | - | DMSO-d₆ |

| H-6, H-7, H-8 | 7.85-7.95 | m | - | DMSO-d₆ |

| Phenyl-H | 7.55-7.62 | m | - | DMSO-d₆ |

| Phenyl-H | 7.35-7.42 | m | - | DMSO-d₆ |

| CH₃ | 2.72 | s | - | DMSO-d₆ |

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C=O | 166.4 | DMSO-d₆ |

| C-4 | 154.2 | DMSO-d₆ |

| C-2 | 148.9 | DMSO-d₆ |

| Aromatic Carbons | 125.3-137.5 | DMSO-d₆ |

| CH₃ | 21.5 | DMSO-d₆ |

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as a representative example.[1]

Table 3: IR Spectroscopic Data

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretching | ~3437 |

| C=O Stretching | ~1680-1726 |

| Aromatic C=C Stretching | ~1635 |

| C-N Stretching | ~1101 |

Note: These are characteristic ranges for quinoline carboxamide derivatives.[2][3]

Table 4: Mass Spectrometry Data

| Technique | Ion | m/z | Relative Abundance (%) |

| Electron Ionization (EI) | [M]⁺ | 186 | - |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ (for C₁₈H₁₅N₂O) | Calculated: 275.1184, Found: 275.1189 | - |

Note: The molecular ion for the parent this compound is expected at m/z 186. The HRMS data is for the N-phenyl derivative.[1][4] Electron ionization mass spectra of 2-substituted quinoline-4-carboxamides have been reported, providing insights into their fragmentation patterns.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of 2-Methylquinoline-4-carboxylic acid

A common method for the synthesis of the precursor, 2-methylquinoline-4-carboxylic acid, is the Doebner reaction.

-

Reagents: Substituted aromatic amine, pyruvic acid, ethanol.

-

Procedure: A solution of the aromatic amine and pyruvic acid in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, typically by filtration, and may be purified by recrystallization.

Synthesis of this compound

The amidation of the corresponding carboxylic acid is a standard procedure to obtain the final carboxamide.[1][6]

-

Reagents: 2-Methylquinoline-4-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride, desired amine, a suitable solvent (e.g., THF, CH₂Cl₂), and a few drops of DMF.

-

Procedure:

-

To a solution of 2-methylquinoline-4-carboxylic acid in the chosen solvent at 0 °C, a few drops of DMF are added, followed by the dropwise addition of oxalyl chloride or thionyl chloride.

-

The reaction mixture is stirred at this temperature and then allowed to warm to room temperature to form the acid chloride intermediate.

-

The corresponding amine is then added to the reaction mixture.

-

The reaction is stirred until completion, as monitored by TLC.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[6][7] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are commonly obtained using an FT-IR spectrometer with KBr pellets or as a thin film.[2][8]

-

Mass Spectrometry: Low-resolution mass spectra can be recorded on a gas chromatograph/mass spectrometer system using electron ionization (EI) at 70 eV.[4] High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI).[6]

-

UV-Vis Spectroscopy: UV-Vis absorption spectra can be recorded on a double beam UV-Vis spectrophotometer using quartz cells.[3][9] These spectra are useful for studying the electronic properties and stability of the compound in solution.[9]

Visualized Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound derivatives.

Caption: Synthetic workflow for this compound.

References

- 1. 2-methyl-N-phenylquinoline-4-carboxamide (332177-68-1) for sale [vulcanchem.com]

- 2. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. chempap.org [chempap.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity | MDPI [mdpi.com]

Technical Guide: 2-Methylquinoline-4-carboxamide (CAS 15821-13-3)

Executive Summary

This document provides a technical overview of 2-Methylquinoline-4-carboxamide, identified by the CAS number 15821-13-3. Publicly available scientific literature and databases contain limited specific information regarding the biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. The compound belongs to the broader class of quinoline carboxamides, a scaffold known to be of significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide summarizes the available physicochemical data for this compound, general synthetic approaches, and the biological activities reported for structurally related quinoline-4-carboxamide derivatives. It is important to note that while extensive research exists for complex derivatives, data for the parent compound, this compound, is sparse.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 15821-13-3 | [1][2][3][4][5] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Methyl-4-quinolinecarboxamide, 2-Methylcinchoninamide | [2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2][3][4] |

| Molecular Weight | 186.21 g/mol | [2][4] |

| Hazard Class | Irritant | [2] |

Note: Computationally predicted properties for the parent carboxylic acid (CAS 634-38-8) include an XLogP3 of 2.4 and a TPSA of 50.2 Ų. These may serve as an estimate for the carboxamide derivative.[6]

Synthesis and Experimental Protocols

General Synthetic Approach: Amide Coupling

The most common and direct method for synthesizing this compound would be the coupling of its corresponding carboxylic acid, 2-Methylquinoline-4-carboxylic acid (CAS 634-38-8), with an ammonia source.

Experimental Workflow: Carboxylic Acid to Amide Coupling

Caption: General workflow for the synthesis of a primary carboxamide from a carboxylic acid.

Methodology:

-

Activation: The carboxylic acid (2-Methylquinoline-4-carboxylic acid) is first activated. This can be achieved by forming an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of DMF.[7] Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) can be used to form an active ester intermediate.[7]

-

Amination: The activated intermediate is then reacted with an ammonia source, such as ammonium chloride with a base or aqueous/gaseous ammonia, to form the primary amide.[8]

-

Purification: The final product, this compound, is purified from the reaction mixture, typically using techniques like recrystallization or column chromatography.

Biological Activity and Potential Applications

While no specific biological data, mechanism of action, or signaling pathways have been published for this compound (CAS 15821-13-3), the quinoline-4-carboxamide scaffold is a "privileged structure" in drug discovery.[9] Derivatives have shown a wide range of biological activities, suggesting that the parent compound could serve as a valuable building block or starting point for medicinal chemistry campaigns.

Reported Activities for the Quinoline-4-Carboxamide Class:

-

Antimalarial: Highly substituted quinoline-4-carboxamides have been identified as potent antimalarial agents that inhibit the parasite's translation elongation factor 2 (PfEF2), thus blocking protein synthesis.[7][10]

-

Anticancer: Various derivatives have been investigated as anticancer agents, with mechanisms including inhibition of topoisomerase and various protein kinases.[9][11]

-

P2X7R Antagonists: Quinoline-carboxamide derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor, which is implicated in inflammation and cancer.[12]

-

Neurokinin-3 (hNK-3) Receptor Antagonists: The 2-phenylquinoline-4-carboxamide scaffold has been explored for its potential as an hNK-3 receptor antagonist.[13]

Logical Relationship: From Scaffold to Biological Target

Caption: Potential therapeutic areas explored for derivatives of the quinoline-4-carboxamide scaffold.

Conclusion

This compound (CAS 15821-13-3) is a simple heterocyclic compound for which specific, in-depth biological and experimental data are lacking in the public domain. Its primary value to the scientific community appears to be as a chemical intermediate or a foundational scaffold for the synthesis of more complex, biologically active molecules.[14] Researchers interested in this compound may need to perform initial screening and characterization to determine its specific properties. The synthetic routes are well-trodden, and its parent scaffold is associated with a rich history of medicinal chemistry, indicating a potential starting point for new drug discovery projects targeting a variety of diseases.

References

- 1. This compound | 15821-13-3 [chemicalbook.com]

- 2. China this compound 15821-13-3 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 2-Methylquinoline-4-carboxylic acid | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 9. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Methylquinoline-4-carboxylic acid_TargetMol [targetmol.com]

Structural Elucidation of 2-Methylquinoline-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Methylquinoline-4-carboxamide. The document details the expected spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for these analytical techniques and includes visualizations for the elucidation workflow and mass spectral fragmentation pathways.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.75 | Singlet | -CH₃ |

| ~7.30 | Singlet | H-3 |

| ~7.50 | Triplet | H-6 |

| ~7.70 | Triplet | H-7 |

| ~7.80 | Doublet | H-5 |

| ~8.05 | Doublet | H-8 |

| ~7.6 (broad) | Singlet | -CONH₂ (1H) |

| ~8.2 (broad) | Singlet | -CONH₂ (1H) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25.0 | -CH₃ |

| ~118.0 | C-3 |

| ~124.0 | C-4a |

| ~124.5 | C-6 |

| ~126.0 | C-8 |

| ~129.0 | C-5 |

| ~130.0 | C-7 |

| ~145.0 | C-4 |

| ~148.0 | C-8a |

| ~158.0 | C-2 |

| ~169.0 | C=O |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H stretch (amide) |

| 3060 - 3020 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Medium | C-H stretch (methyl) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1620 | Medium | N-H bend (amide II) |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch (ring) |

| ~850 - 750 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular Ion) |

| 170 | High | [M - NH₂]⁺ |

| 142 | Medium | [M - CONH₂]⁺ |

| 115 | Medium | [C₉H₇]⁺ (Loss of HCN from 142) |

Experimental Protocols

NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.[6]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxamides to observe the exchangeable amide protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

-

Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

A standard single-pulse experiment is typically used.

-

Key parameters to set include spectral width (e.g., -2 to 12 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8-16 for a sample of this concentration).

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid sample.[7]

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound into a clean, dry vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone) to dissolve the solid completely.

-

Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Acquisition:

-

Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.

-

Mass Spectrometry

This protocol describes the general procedure for obtaining an Electron Ionization (EI) mass spectrum.[8][9][10]

-

Sample Introduction:

-

Ensure the sample is pure and free of non-volatile impurities.

-

Introduce a small amount of the sample (typically in the microgram range) into the ion source. For a solid sample with sufficient volatility, a direct insertion probe can be used. The probe is heated to vaporize the sample directly into the ion source.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of ions at each m/z value.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualizations

Structural Elucidation Workflow

Mass Spectrometry Fragmentation Pathway

References

- 1. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. bitesizebio.com [bitesizebio.com]

Quinoline-4-Carboxamides: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on quinoline-4-carboxamides, a promising scaffold in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their potential as therapeutic agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Synthesis of Quinoline-4-Carboxamides

The synthesis of the quinoline-4-carboxamide scaffold is primarily achieved through established methodologies such as the Pfitzinger and Doebner reactions, followed by amide bond formation.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][2]

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid [3]

-

Preparation of Base Solution: A 33% (w/v) solution of potassium hydroxide (KOH) is prepared by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, 5.0 g of isatin is added. The mixture is stirred at room temperature for 30-45 minutes, during which the color typically changes from orange to pale yellow, indicating the formation of the potassium isatinate intermediate.

-

Addition of Carbonyl Compound: A stoichiometric equivalent of acetophenone (approximately 4.1 mL) is added dropwise to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux for 12-13 hours and monitored for completion by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the bulk of the solvent is removed by rotary evaporation. Water is added to dissolve the potassium salt of the quinoline-4-carboxylic acid. The aqueous solution is extracted with diethyl ether to remove impurities. The aqueous layer is then cooled in an ice bath and acidified with dilute hydrochloric acid (HCl) to a pH of 4-5 to precipitate the product.

-

Purification: The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids.[4][5]

Experimental Protocol: Modified Doebner Reaction [6]

-

Reaction Setup: To a solution of a substituted aniline (1.8 mmol) and a substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL), BF₃·OEt₂ or BF₃·THF (0.5 equiv) is added at room temperature.

-

Initial Heating: The reaction mixture is stirred at 65 °C for 1 hour.

-

Addition of Pyruvic Acid: A solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) is added dropwise to the reaction mixture.

-

Reaction: The mixture is stirred at 65 °C for an additional 20 hours.

-

Work-up: The reaction is cooled to room temperature, and ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) are added. The aqueous layer is separated and extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by solidification and filtration or by column chromatography on silica gel.

Amide Coupling

The final step in the synthesis of quinoline-4-carboxamides is the formation of the amide bond between the quinoline-4-carboxylic acid and a desired amine. This is typically achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Experimental Protocol: Amide Coupling using EDC/HOBt [7]

-

Reaction Setup: To a stirred solution of the quinoline-4-carboxylic acid (1.0 equiv) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (AcCN), the desired amine (1.2 equiv), EDC (1.0 equiv), HOBt (0.1 equiv), and a base like 4-Dimethylaminopyridine (DMAP) (1.0 equiv) are added.

-

Reaction: The resulting mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction and washing, to isolate the crude product.

-

Purification: The crude amide is purified by column chromatography or recrystallization.

Biological Activities of Quinoline-4-Carboxamides

Quinoline-4-carboxamides have demonstrated a wide range of biological activities, with the most significant being their antimalarial and anticancer properties. They have also been investigated as antiviral and anti-inflammatory agents.

Antimalarial Activity

A series of quinoline-4-carboxamides have been identified as potent antimalarial agents with a novel mechanism of action.[8] These compounds exhibit activity against multiple life-cycle stages of the Plasmodium parasite.[8]

Table 1: In Vitro Antiplasmodial Activity of Representative Quinoline-4-Carboxamides

| Compound | P. falciparum 3D7 EC₅₀ (nM) | Reference |

| 1 | 120 | [8] |

| DDD107498 (2) | 1 | [8] |

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I) [9][10]

-

Parasite Culture: Plasmodium falciparum (e.g., 3D7 strain) is cultured in human ORh+ red blood cells using RPMI 1640 medium supplemented with Albumax II, L-glutamine, hypoxanthine, and gentamicin.

-

Assay Setup: In a 96-well plate, serial dilutions of the test compounds are prepared. A suspension of parasitized erythrocytes (1% parasitemia, 1% hematocrit) is added to each well.

-

Incubation: The plate is incubated for 72 hours at 37°C in a humidified, gassed incubator.

-

Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Experimental Protocol: In Vivo Efficacy in P. berghei Mouse Model [11][12]

-

Infection: Mice (e.g., NMRI or CD1) are infected intravenously or intraperitoneally with Plasmodium berghei infected red blood cells.

-

Treatment: The test compounds are administered orally or subcutaneously to the infected mice for 4 consecutive days, starting 2-4 hours post-infection. A vehicle control and a positive control (e.g., chloroquine) are included.

-

Monitoring: Parasitemia levels are monitored by examining Giemsa-stained thin blood smears. Body weight, rectal temperature, and survival time are also recorded.

-

Data Analysis: The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle control group. The 50% and 90% effective doses (ED₅₀ and ED₉₀) are calculated.

Anticancer Activity

Quinoline-4-carboxamides have been investigated as anticancer agents, with some derivatives showing potent activity against various cancer cell lines. Their mechanism of action often involves the inhibition of topoisomerase II.[13]

Table 2: In Vitro Cytotoxicity of a Quinoline-4-Carboxamide Derivative

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Acridine-4-carboxamide | L1210 | 0.28 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity [13][14][15]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to attach for 24 hours.

-

Compound Treatment: Serial dilutions of the test compounds are added to the wells, and the plate is incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.[15]

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Other Biological Activities

Quinoline-4-carboxamides have also been explored for their antiviral and anti-inflammatory properties. Certain derivatives have shown activity against various viruses, including enterovirus D68.[5] Additionally, some compounds have demonstrated anti-inflammatory effects in animal models.

Mechanism of Action

The therapeutic effects of quinoline-4-carboxamides are attributed to their interaction with specific molecular targets.

Inhibition of Plasmodium falciparum Elongation Factor 2 (PfEF2)

The potent antimalarial activity of compounds like DDD107498 is due to the inhibition of Plasmodium falciparum elongation factor 2 (PfEF2).[8] PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery, and its inhibition leads to the cessation of parasite growth.[16]

Inhibition of Topoisomerase II

The anticancer activity of several quinoline-4-carboxamides is linked to their ability to inhibit topoisomerase II.[13] These compounds act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex.[17] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.[17][18]

Experimental Protocol: Topoisomerase II Inhibition Assay (kDNA Decatenation) [19][20]

-

Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, and topoisomerase II reaction buffer.

-

Compound Addition: The test compound is added to the reaction mixture.

-

Enzyme Addition: Purified topoisomerase II enzyme is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II results in a decrease in the amount of decatenated DNA.

Conclusion

Quinoline-4-carboxamides represent a versatile and promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and diverse biological activities, particularly as antimalarial and anticancer agents, make them a focal point of ongoing research. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds the potential to deliver new and effective drugs for a range of diseases. This technical guide serves as a valuable resource for researchers in the field, providing a solid foundation of data and methodologies to advance the discovery and development of quinoline-4-carboxamide-based therapeutics.

References

- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmv.org [mmv.org]

- 12. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. guidetopharmacology.org [guidetopharmacology.org]

- 17. researchgate.net [researchgate.net]

- 18. biology.stackexchange.com [biology.stackexchange.com]

- 19. benchchem.com [benchchem.com]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Quinoline Compounds: A Technical Guide

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] Its unique structure serves as a versatile pharmacophore, leading to the development of numerous drugs with a wide array of biological activities.[2] Quinoline derivatives have been successfully developed into agents for treating malaria, cancer, bacterial infections, and neurodegenerative diseases.[3][4] This technical guide provides an in-depth overview of the current therapeutic applications of quinoline compounds, focusing on their mechanisms of action, supported by quantitative data and experimental methodologies.

Antimalarial Applications

Quinolines are historically significant and clinically vital in the fight against malaria.[5] Drugs like chloroquine, quinine, mefloquine, and tafenoquine form the backbone of antimalarial chemotherapy.[6][7]

Mechanism of Action

The primary site of action for quinoline antimalarials is the acidic food vacuole of the Plasmodium parasite inside infected red blood cells.[8][9] During its lifecycle, the parasite digests hemoglobin, which releases large quantities of toxic heme.[10] The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[10][11]

Quinoline drugs, being weak bases, accumulate to high concentrations within the acidic environment of the food vacuole.[8][12] Here, they interfere with heme detoxification by forming a complex with heme, which prevents its polymerization into hemozoin.[9][11] The buildup of this drug-heme complex and free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[8][10]

Quantitative Data: Antiplasmodial Activity

The efficacy of novel quinoline derivatives is often evaluated against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

| Compound Series | P. falciparum Strain | Activity Metric | Value Range | Reference |

| 4-Aminoquinoline-piperidine | NF54 (CQ-S) | IC50 | Nanomolar (nM) | [13] |

| 4-Aminoquinoline-piperidine | K1 (CQ-R) | IC50 | Nanomolar (nM) | [13] |

| Amino-quinoline derivative | Pf3D7 (CQ-S) | IC50 | 0.25 µM | [11] |

| Diethylamino side-chain quinoline | - | IC50 | 2.2 µM | [11] |

| Dimethylamino side-chain quinoline | - | IC50 | 1.2 µM | [11] |

Experimental Protocol: In Vitro Antiplasmodial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of quinoline compounds against P. falciparum.

Methodology (SYBR Green I-based fluorescence assay):

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are incubated at 37°C under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted with culture medium to achieve final concentrations, typically ranging from 0.01 to 100 µM.

-

Assay Plate Setup: In a 96-well plate, 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compounds. Chloroquine is used as a positive control, and wells with infected and uninfected red blood cells serve as controls.

-

Incubation: The plate is incubated for 72 hours under the conditions described in step 1.

-

Lysis and Staining: 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

-

Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: The fluorescence values are corrected by subtracting the background fluorescence of uninfected erythrocytes. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Anticancer Applications

The quinoline scaffold is a privileged structure in oncology, with several derivatives approved for cancer treatment and many more under investigation.[3][14] They act on various targets, including protein kinases, topoisomerases, and tubulin.[14][15]

Mechanism of Action: Kinase Inhibition

A significant number of quinoline-based anticancer agents function as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[14][16] For example, compounds have been designed as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two kinases often overexpressed in solid tumors.[17] Inhibition of these receptors blocks downstream signaling pathways (e.g., MAPK, PI3K/Akt), leading to cell cycle arrest and apoptosis.[15][17]

Quantitative Data: Antiproliferative and Kinase Inhibitory Activity

| Compound | Target / Cell Line | Activity Metric | Value | Reference |

| 5a | EGFR | IC50 | 71 nM | [17] |

| 5a | HER2 | IC50 | 31 nM | [17] |

| 5a | MCF-7 (Breast Cancer) | GI50 | 25-82 nM range | [17] |

| 5a | A-549 (Lung Cancer) | GI50 | 25-82 nM range | [17] |

| 13e | PC-3 / KG-1 (Cancer Cells) | GI50 | 2.61 / 3.56 µM | [18] |

| 13f | PC-3 / KG-1 (Cancer Cells) | GI50 | 4.73 / 4.88 µM | [18] |

| 13h | PC-3 / KG-1 (Cancer Cells) | GI50 | 4.68 / 2.98 µM | [18] |

| Q9 | MDA-MB-468 (Breast Cancer) | IC50 | 2.7 µM | [19] |

| Q9 | HCT-116 (Colon Cancer) | IC50 | 6.2 µM | [19] |

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of quinoline compounds on cancer cell lines and determine the 50% growth inhibition concentration (GI50).

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A range of concentrations of the test quinoline compounds are added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for an additional 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Applications

The quinoline core is also present in a class of synthetic antibiotics known as quinolones. However, non-quinolone quinoline derivatives have also shown significant promise as antibacterial and antifungal agents, particularly against drug-resistant strains.[20][21]

Mechanism of Action

While the exact mechanisms can vary, many antibacterial quinoline derivatives are thought to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, similar to fluoroquinolones.[4][22] These enzymes are crucial for DNA replication, recombination, and repair. Inhibition leads to a breakdown in DNA integrity and bacterial cell death. Other proposed mechanisms include targeting the proton pump of ATP synthase.[20]

Quantitative Data: Antibacterial and Antifungal Activity

| Compound | Target Organism | Activity Metric | Value | Reference |

| Unnamed Quinoline | C. difficile | MIC | 1.0 µg/mL | [20] |

| 4g | S. aureus (ATCC 6538) | MIC | 7.81 µg/mL | [22] |

| 4m | S. aureus (ATCC 6538) | MIC | 7.81 µg/mL | [22] |

| 4d, 4i, 4k, 4l, 4m | Candida species | MIC90 | <0.06 - 0.24 µg/mL | [22] |

| 5d | Gram-positive & Gram-negative strains | MIC | 0.125–8 µg/mL | [23] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of quinoline compounds against bacterial and fungal strains.

Methodology (as per CLSI guidelines):

-

Inoculum Preparation: A suspension of the microbial strain is prepared in a sterile saline solution and adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

-

Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe, no compound) and a negative control (broth, no microbe) are included.

-